molecular formula C15H14N2O4S B2935911 Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate CAS No. 400078-73-1

Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate

Cat. No. B2935911
CAS RN: 400078-73-1
M. Wt: 318.35
InChI Key: FWXNYNPDKKRPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate, commonly known as MBAT, is a synthetic compound used in scientific research for its potential as a therapeutic agent. MBAT is a thiophene-based derivative that has been shown to exhibit promising biological activity.

Scientific Research Applications

Synthesis and Transformations

Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate and related compounds are utilized in synthesizing polyfunctional heterocyclic systems. These include various types of pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and other heterocyclic compounds. Such derivatives are key in developing new pharmaceuticals and materials with specific chemical properties (Pizzioli et al., 1998).

Preparation of N3-Protected Compounds

These compounds are instrumental in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and similar structures. These derivatives find applications in pharmaceutical research, particularly in exploring new drug molecules (Selič et al., 1997).

Genotoxic and Carcinogenic Potentials Assessment

The compound has been studied for its genotoxic and carcinogenic potentials, particularly in the context of its use in pharmaceuticals and other chemical products. Such assessments are crucial for understanding the safety profile of chemicals derived from this compound (Lepailleur et al., 2014).

Crystal Structure Analysis

Investigations into the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, a related compound, help in understanding the molecular geometry and potential chemical reactivity of such derivatives. This is vital for designing drugs and materials with specific physical and chemical properties (Vasu et al., 2004).

Antimicrobial and Anti-inflammatory Applications

Derivatives of this compound are explored for their potential antimicrobial and anti-inflammatory properties. This opens up avenues for developing new therapeutic agents (Narayana et al., 2006).

Safety and Hazards

“Methyl 3-{[2-(benzoylamino)acetyl]amino}-2-thiophenecarboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is not intended for human or veterinary use.

properties

IUPAC Name

methyl 3-[(2-benzamidoacetyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-21-15(20)13-11(7-8-22-13)17-12(18)9-16-14(19)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXNYNPDKKRPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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